molecular formula C18H17N3O3 B7497581 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid

4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid

Cat. No. B7497581
M. Wt: 323.3 g/mol
InChI Key: HNTNZVRXQLDDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid, also known as MIPOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPOB is a synthetic compound that was first synthesized in 1998 by researchers at the University of California, San Francisco. Since then, MIPOB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid involves its selective binding to damaged DNA. 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid contains a fluorescent dye that becomes activated upon binding to damaged DNA, allowing for the detection and quantification of DNA damage.
Biochemical and Physiological Effects:
4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid has been shown to have minimal toxicity and does not interfere with normal cellular processes. However, its use as a fluorescent probe for the detection of DNA damage may have implications for the study of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid is its selectivity for damaged DNA, making it a valuable tool for studying DNA repair mechanisms. However, its use as a fluorescent probe may be limited by its sensitivity to environmental factors such as pH and temperature.

Future Directions

There are many potential future directions for the study of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid. One area of research could be the development of new fluorescent probes based on the structure of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid. Another area of research could be the use of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid in the development of new cancer therapies that target DNA damage. Additionally, 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid could be used in the study of other diseases that involve DNA damage, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid involves a multi-step process that begins with the reaction of 2-amino-8-methylimidazo[1,2-a]pyridine with 4-bromo-1-butanol to form an intermediate compound. This intermediate is then reacted with 4-(dimethylamino)pyridine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to form the final product, 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid.

Scientific Research Applications

4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a fluorescent probe for the detection of DNA damage. 4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid has been shown to selectively bind to damaged DNA, making it a valuable tool for studying DNA repair mechanisms.

properties

IUPAC Name

4-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-3-2-10-21-11-15(20-18(12)21)13-4-6-14(7-5-13)19-16(22)8-9-17(23)24/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTNZVRXQLDDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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